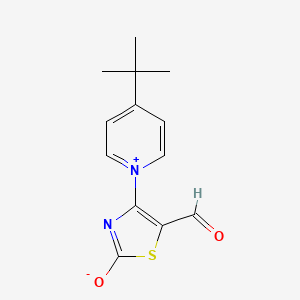
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate, also known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. MTT is a commonly used reagent in cell viability assays, and it is used to measure the metabolic activity of cells in culture.
Mechanism of Action
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the metabolic activity of the cells. The reduction of this compound to formazan is irreversible, and the formazan product is insoluble in aqueous solutions.
Biochemical and physiological effects:
This compound is not known to have any significant biochemical or physiological effects on living cells. The reduction of this compound to formazan is a non-toxic process, and the formazan product is not known to interfere with cellular processes.
Advantages and Limitations for Lab Experiments
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays are relatively simple and inexpensive to perform, and they can be used to measure the metabolic activity of a large number of cells in culture. This compound assays are also sensitive and can detect changes in cell viability at low concentrations of drugs or toxins. However, this compound assays have some limitations. The reduction of this compound to formazan is influenced by a variety of factors, including pH, temperature, and the presence of reducing agents. This compound assays can also be affected by the presence of contaminants in the cell culture medium.
Future Directions
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate assays have been widely used in scientific research for many years, but new cell viability assay reagents are constantly being developed. One area of future research could be the development of new cell viability assay reagents that are more sensitive and reliable than this compound. Another area of future research could be the development of new methods for measuring cell viability that do not rely on the reduction of this compound to formazan.
Synthesis Methods
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is synthesized from 2-(4-tert-butyl-1-pyridiniumyl) ethyl methanesulfonate and 2-thioxo-4-thiazolidinone. The reaction takes place in anhydrous acetonitrile in the presence of triethylamine and is catalyzed by copper (II) acetate. The reaction yields this compound as a yellow solid, which is then purified by recrystallization.
Scientific Research Applications
4-(4-tert-butyl-1-pyridiniumyl)-5-formyl-1,3-thiazol-2-olate is widely used in scientific research as a cell viability assay reagent. It is used to measure the metabolic activity of cells in culture, and it is often used in drug discovery and toxicity testing. This compound assays are commonly used in cancer research to test the efficacy of anticancer drugs. This compound assays are also used in microbiology to test the susceptibility of microorganisms to antibiotics.
properties
IUPAC Name |
4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2,3)9-4-6-15(7-5-9)11-10(8-16)18-12(17)14-11/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNSFRVBKKUTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

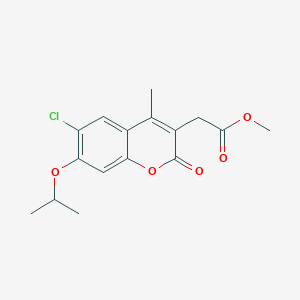
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
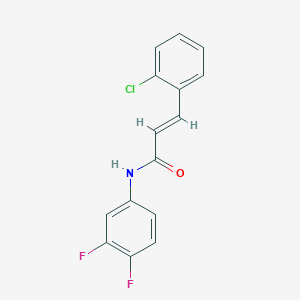
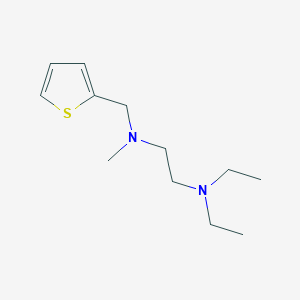
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
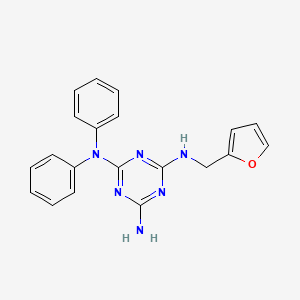
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
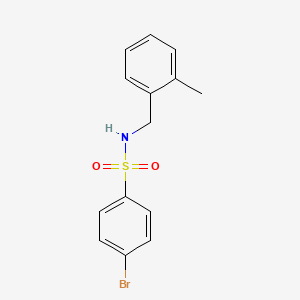
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)